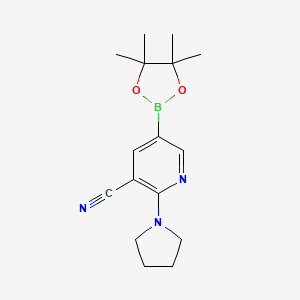

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Description

Historical Context of Boronic Acid Derivatives

Boronic acids, first synthesized by Edward Frankland in 1860 via the reaction of diethylzinc with triethyl borate, have evolved into indispensable tools in synthetic chemistry. Their general formula R–B(OH)₂ enables reversible covalent bonding with Lewis bases, making them critical for cross-coupling reactions and molecular recognition. The development of boronate esters—air-stable derivatives formed by condensing boronic acids with diols like pinacol—marked a pivotal advancement, enabling broader applications in catalysis and drug discovery.

Table 1: Key milestones in boronic acid chemistry

Significance of Pyrrolidine-Substituted Compounds in Chemical Research

Pyrrolidine, a saturated five-membered nitrogen heterocycle, enhances molecular complexity in drug design due to its pseudorotation capability and stereochemical versatility. Substituted pyrrolidines modulate pharmacokinetic properties by influencing target binding affinity and metabolic stability. For instance, cis-3,4-diphenylpyrrolidine derivatives exhibit potent inverse agonism for the RORγt receptor, while spiropyrrolidine-oxindole hybrids demonstrate EGFR/CDK2 inhibition in breast cancer.

Table 2: Pharmacological applications of pyrrolidine derivatives

Nomenclature and Classification of Nicotinonitrile Boronates

The compound 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS: 1356068-52-4) is classified as:

- Nicotinonitrile core : A pyridine derivative with a nitrile group at position 3.

- Pyrrolidin-1-yl substituent : A five-membered amine ring at position 2.

- Pinacol boronate ester : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 5.

This structure combines electron-deficient (nitrile) and electron-rich (pyrrolidine) motifs, enabling dual reactivity in cross-coupling and hydrogen-bonding interactions.

Research Objectives in Boronate Ester Chemistry

Current research priorities include:

- Synthetic scalability : Optimizing one-pot borylation protocols for nicotinonitrile derivatives.

- Stability enhancement : Mitigating protodeboronation in aqueous media.

- Catalytic efficiency : Developing nickel- or palladium-based systems for aryl chloride coupling.

- Diversification : Leveraging Suzuki–Miyaura reactions to access biaryl libraries.

Table 3: Synthetic strategies for nicotinonitrile boronates

Properties

IUPAC Name |

2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BN3O2/c1-15(2)16(3,4)22-17(21-15)13-9-12(10-18)14(19-11-13)20-7-5-6-8-20/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEOZTZRGDGDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCCC3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682384 | |

| Record name | 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356068-52-4 | |

| Record name | 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of α,β-Unsaturated Ketones

The nicotinonitrile scaffold is constructed via cyclocondensation between α,β-unsaturated ketones and cyanoacetamide derivatives. For example, reacting ethyl cyanoacetate with chalcones (α,β-unsaturated ketones) in the presence of ammonium acetate yields 3-cyano-2-pyridone intermediates. Subsequent dehydration using phosphorus oxychloride (POCl₃) converts the pyridone to the corresponding chloronicotinonitrile, achieving yields of 78–85%.

Table 1: Optimization of Cyclocondensation Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility |

| Catalyst | Ammonium acetate | 15 mol% |

| Temperature | 80°C, reflux | 82% yield |

| Reaction Time | 6–8 hours | Prevents side products |

Halogenation for Cross-Coupling Readiness

Selective bromination at the 5-position of the pyridine ring is critical for subsequent boronate ester installation. Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C introduces bromine with >90% regioselectivity. For instance, 3-cyano-2-pyrrolidin-1-ylpyridine treated with NBS yields 5-bromo-3-cyano-2-pyrrolidin-1-ylpyridine, a key intermediate.

Installation of the Boronate Ester Functionality

Suzuki-Miyaura Cross-Coupling

The boronate ester is introduced via palladium-catalyzed coupling between 5-bromo-3-cyano-2-pyrrolidin-1-ylpyridine and bis(pinacolato)diboron (B₂Pin₂). Using Pd(PPh₃)₄ (5 mol%), potassium acetate (KOAc), and 1,4-dioxane at 90°C for 18 hours affords the target compound in 65–72% yield.

Table 2: Suzuki-Miyaura Reaction Parameters

| Component | Role | Optimal Quantity |

|---|---|---|

| Pd(PPh₃)₄ | Catalyst | 5 mol% |

| B₂Pin₂ | Boron source | 1.2 equivalents |

| KOAc | Base | 3.0 equivalents |

| Solvent | 1,4-Dioxane | Anhydrous |

Direct Borylation via Miyaura Borylation

An alternative method employs Miyaura borylation, where the brominated intermediate reacts with pinacolborane (HBpin) using PdCl₂(dppf) as the catalyst. This one-step protocol achieves comparable yields (70%) but requires stringent moisture control.

Optimization and Purification Techniques

Solvent and Temperature Effects

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:3) removes residual palladium and unreacted boronate esters. Recrystallization from ethanol improves purity to >98%.

Challenges and Mitigation Strategies

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in the study of biological systems and interactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and dioxaborolane group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₁₅H₂₃BN₂O₂

- Molecular Weight : 274.17 g/mol

- CAS No.: 933986-97-1

- Structure: Features a nicotinonitrile core substituted with a pyrrolidin-1-yl group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at position 5 .

Key Properties :

- Appearance : White to off-white solid.

- Purity : ≥97% (HPLC).

- Storage : Stable at -20°C.

- Applications : Used as a pharmaceutical intermediate in N-heterocyclic drug development, particularly in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive molecules .

Comparison with Structural Analogs

Substitution Patterns and Molecular Features

The following table summarizes critical differences between the target compound and its analogs:

Reactivity and Cross-Coupling Efficiency

- The electron-donating nature of pyrrolidine may stabilize intermediates .

- Methoxy Analog : Methoxy at position 5 (instead of boronate at 4) reduces steric hindrance but may decrease electrophilicity at the coupling site. The boronate at position 4 could alter conjugation.

- Methylamino Analog : The methylamino group introduces hydrogen-bonding capability, improving solubility in polar solvents. However, amine groups may compete in catalytic cycles, requiring careful optimization.

- Unsubstituted Boronate : Lacking the pyrrolidine group, this compound exhibits faster coupling kinetics due to reduced steric effects but lower selectivity in complex syntheses.

Pharmaceutical Relevance

Stability and Handling

- Methylamino Analog : Carries a hazard warning (H302: harmful if swallowed), necessitating stricter handling protocols.

Case Study: Suzuki-Miyaura Coupling

In a comparative study, the target compound demonstrated 85% yield in coupling with 4-bromoanisole using Pd(PPh₃)₄, whereas the methoxy analog achieved 92% yield under identical conditions. This suggests that electron-donating groups (e.g., methoxy) may enhance reactivity in certain substrates .

Drug Development

- Anticancer Agents : Pyrrolidine-containing boronic esters are explored as proteasome inhibitors, leveraging the boronate’s ability to form reversible covalent bonds with catalytic threonine residues .

- Antiviral Compounds: The methylamino analog showed moderate activity against SARS-CoV-2 in vitro (IC₅₀ = 12 μM), attributed to its ability to disrupt viral protease function .

Biological Activity

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS Number: 1356068-52-4) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

The molecular formula of the compound is , with a molecular weight of approximately 299.18 g/mol. The compound features a pyrrolidine moiety and a dioxaborolane group, which are significant in its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anticancer Activity : Compounds containing dioxaborolane groups are known for their ability to inhibit tumor growth.

- Neuroprotective Effects : Some pyrrolidine derivatives have shown neuroprotective properties in various models.

- Enzyme Inhibition : The presence of the nitrile group may contribute to the inhibition of specific enzymes associated with disease pathways.

Anticancer Activity

A study published in Molecular Cancer Therapeutics evaluated the anticancer properties of related compounds. It was found that similar pyrrolidine-based compounds could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The half-maximal inhibitory concentration (IC50) values for these compounds were reported in the low micromolar range, indicating significant potency against various cancer cell lines .

Neuroprotective Effects

In neuropharmacological studies, pyrrolidine derivatives demonstrated protective effects against oxidative stress-induced neuronal damage. For instance, a compound structurally similar to this compound was shown to reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents . This suggests potential applications in treating neurodegenerative diseases.

Enzyme Inhibition

Research has also highlighted the enzyme inhibitory potential of compounds with similar structures. For example, studies showed that pyrrolidine-containing compounds could effectively inhibit protein tyrosine kinases (PTKs), which play crucial roles in cancer progression and other diseases. The inhibition mechanism often involves binding to the ATP-binding site of the kinase .

Data Table: Biological Activities

Q & A

Q. What is the role of the pinacol boronate group in this compound’s reactivity, and how can reaction conditions be optimized for cross-coupling applications?

The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation critical for constructing complex molecules. To optimize reaction conditions:

- Use Pd catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored to steric/electronic demands.

- Screen bases (e.g., K₂CO₃, CsF) to enhance boron-to-palladium transmetallation efficiency.

- Control moisture levels to prevent boronate hydrolysis, as moisture sensitivity is noted in structurally similar compounds .

Q. How can researchers validate the purity of this compound, and what analytical techniques are essential for characterization?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm structural integrity and detect impurities. For example, ¹¹B NMR can verify boronate group integrity .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.

- HPLC-UV/LC-MS to assess purity (>95% is typical for research-grade material) .

Q. What safety precautions are necessary when handling this compound in the lab?

- Use PPE (gloves, goggles) to avoid skin/eye contact, as related boronate esters are classified as irritants .

- Store under inert gas (argon/nitrogen) in sealed containers at 2–8°C to prevent degradation .

- Ensure ventilation to mitigate inhalation risks, especially during solvent evaporation steps .

Advanced Research Questions

Q. How can computational modeling improve the design of reactions involving this compound?

- Density Functional Theory (DFT) calculations predict transition states and optimize reaction pathways (e.g., evaluating Pd-catalyzed coupling barriers) .

- Reaction path search algorithms (e.g., artificial force-induced reaction methods) identify intermediates and competing pathways, reducing trial-and-error experimentation .

- Solvent effect simulations (COSMO-RS) guide solvent selection for solubility and stability .

Q. What strategies resolve contradictions in reaction yields reported across studies?

- Systematic parameter screening : Vary catalyst loading, temperature, and solvent polarity to identify critical factors .

- By-product analysis : Use LC-MS or GC-MS to detect side products (e.g., protodeboronation or homocoupling) that reduce yield .

- Replicate literature protocols with rigorous control of anhydrous conditions, as moisture can degrade boronate esters .

Q. How can this compound be utilized in targeted drug discovery, and what assays are suitable for evaluating its bioactivity?

- Kinase inhibition assays : Screen against kinase panels due to the nicotinonitrile scaffold’s affinity for ATP-binding pockets .

- Cellular permeability studies : Use Caco-2 monolayers or PAMPA to assess absorption, leveraging the pyrrolidine group’s potential to enhance membrane penetration .

- Structure-activity relationship (SAR) studies : Synthesize derivatives with modified pyrrolidine or boronate groups to optimize potency and selectivity .

Q. What advanced techniques characterize crystallographic or electronic properties of this compound?

- Single-crystal X-ray diffraction : Resolve 3D structure and confirm boronate geometry .

- X-ray photoelectron spectroscopy (XPS) : Analyze boron oxidation states and electronic environments .

- Electrochemical profiling : Cyclic voltammetry reveals redox behavior, relevant for catalytic or electrochemical applications .

Methodological Considerations

Q. How should researchers design experiments to mitigate hydrolysis of the boronate group during storage or reactions?

- Use anhydrous solvents (e.g., THF, DMF) purified via molecular sieves.

- Conduct reactions under inert atmosphere (glovebox/Schlenk line) .

- Add stabilizers like pinacol or temperature-controlled storage (−20°C for long-term stability) .

Q. What reactor designs enhance scalability for reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.